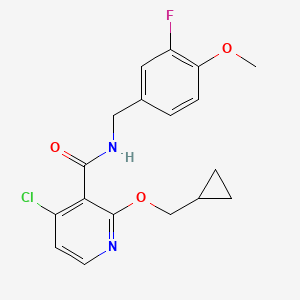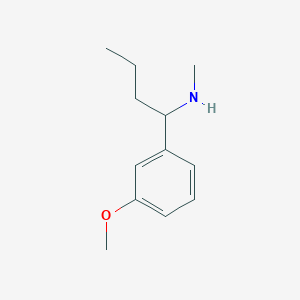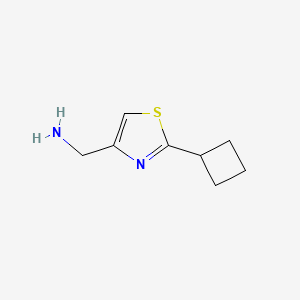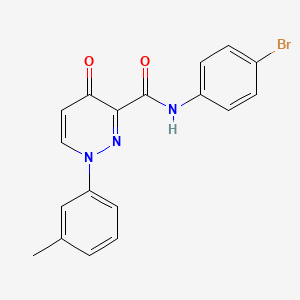![molecular formula C24H28N4O4 B15111400 3-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-(phenylcarbonyl)piperazin-2-one](/img/structure/B15111400.png)
3-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-(phenylcarbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-(phenylcarbonyl)piperazin-2-one is a complex organic compound that features a piperazine ring structure. Piperazine derivatives are known for their diverse biological activities and are commonly found in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
The synthesis of 3-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-(phenylcarbonyl)piperazin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where formaldehyde and a secondary amine react to form the piperazine ring.
Introduction of the methoxyphenyl group: This step involves the reaction of the piperazine derivative with 4-methoxyphenyl chloride under basic conditions.
Addition of the phenylcarbonyl group: This can be done through an acylation reaction using phenylcarbonyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-(phenylcarbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its effects on the central nervous system and its potential as an antidepressant or antipsychotic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-(phenylcarbonyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. It may also interact with enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also exhibit biological activities and are studied for their potential therapeutic applications.
4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline: This compound shares a similar structure and is used in various chemical and biological studies.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are known for their activity against certain enzymes and are used in medicinal chemistry.
The uniqueness of 3-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-(phenylcarbonyl)piperazin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28N4O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-benzoyl-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one |
InChI |
InChI=1S/C24H28N4O4/c1-32-20-9-7-19(8-10-20)26-13-15-27(16-14-26)22(29)17-21-23(30)25-11-12-28(21)24(31)18-5-3-2-4-6-18/h2-10,21H,11-17H2,1H3,(H,25,30) |
InChI Key |
JRSOVHRNEKDQMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-fluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B15111318.png)
![Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15111324.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B15111327.png)

![N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15111338.png)
![tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate](/img/structure/B15111350.png)

![5-tert-butyl-N-(3-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15111361.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15111366.png)


![5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111382.png)
![2-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B15111387.png)
![1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B15111389.png)
